molecular formula C33H50N10O9 B12519058 L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine CAS No. 820977-67-1

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine

Cat. No.: B12519058
CAS No.: 820977-67-1
M. Wt: 730.8 g/mol
InChI Key: OTVYUOOSISCDHM-LFBFJMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine is a peptide compound composed of the amino acids tryptophan, leucine, lysine, asparagine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the tryptophan residue, leading to the formation of kynurenine or other oxidized products.

    Reduction: Reduction reactions can modify disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine involves its interaction with specific molecular targets and pathways. This peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-leucyl-L-lysine: A shorter peptide with similar amino acid composition.

    L-Tryptophyl-L-leucyl-L-leucine: Another peptide with a similar structure but different biological activity.

Uniqueness

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which can influence its flexibility and interaction with other molecules. This uniqueness makes it a valuable compound for studying peptide behavior and developing new therapeutic agents.

Properties

CAS No.

820977-67-1

Molecular Formula

C33H50N10O9

Molecular Weight

730.8 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C33H50N10O9/c1-18(2)11-24(42-30(49)21(35)12-19-14-37-22-8-4-3-7-20(19)22)33(52)41-23(9-5-6-10-34)32(51)43-25(13-26(36)44)31(50)40-16-28(46)38-15-27(45)39-17-29(47)48/h3-4,7-8,14,18,21,23-25,37H,5-6,9-13,15-17,34-35H2,1-2H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,47,48)/t21-,23-,24-,25-/m0/s1

InChI Key

OTVYUOOSISCDHM-LFBFJMOVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.